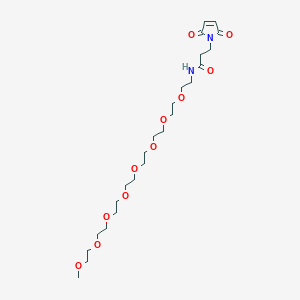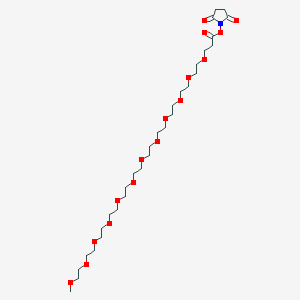
m-PEG8-Mal
Descripción general
Descripción
M-PEG8-Mal, also known as a PEG-based PROTAC linker, is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
M-PEG8-Mal is synthesized as a PEG-based PROTAC linker . It is used in the synthesis of PROTACs, which contain two different ligands connected by a linker .Molecular Structure Analysis
The molecular weight of m-PEG8-Mal is 534.60 and its formula is C24H42N2O11 . The SMILES representation of its structure is O=C(NCCOCCOCCOCCOCCOCCOCCOCCOC)CCN1C(C=CC1=O)=O .Chemical Reactions Analysis
M-PEG8-Mal is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .Physical And Chemical Properties Analysis
M-PEG8-Mal is a polymeric material with unique hydrophilicity and electrical neutrality . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación
PEGylation of Biomolecules
m-PEG8-Mal is a PEG linker containing a maleimide group. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This process, known as PEGylation, is used to improve the pharmacokinetics and pharmacodynamics of various biomolecules, including proteins, peptides, and oligonucleotides.
Improving Solubility
The hydrophilic PEG spacer in m-PEG8-Mal increases solubility in aqueous media . This property is beneficial in drug delivery systems, where it is crucial to maintain the solubility of therapeutic agents for effective delivery and absorption.
PROTAC Linker
m-PEG8-Mal is a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimeras) linker . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. m-PEG8-Mal can be used in the synthesis of a series of PROTACs .
Covalent Pegylation of Sulfhydryls
m-PEG8-Mal is activated with a maleimide group for covalent pegylation of sulfhydryls on proteins (e.g., cysteines) or assay surfaces . This application is particularly useful in bioconjugation and assay development.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N2O11/c1-30-8-9-32-12-13-34-16-17-36-20-21-37-19-18-35-15-14-33-11-10-31-7-5-25-22(27)4-6-26-23(28)2-3-24(26)29/h2-3H,4-21H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKKRMSENAYADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG8-Mal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)





